molecular formula C7H12ClF2NO B6161313 7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2231674-41-0

7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B6161313
CAS No.: 2231674-41-0
M. Wt: 199.62 g/mol
InChI Key: XGDOMOSNUBHGOQ-UHFFFAOYSA-N
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Description

7,7-Difluoro-3-oxa-9-azabicyclo[331]nonane hydrochloride is a fluorinated bicyclic compound with a heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable difluorinated compound with an appropriate heterocyclic precursor under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Reduction reactions may involve hydrogen gas in the presence of a catalyst or other reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its unique structure can help elucidate biological pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved pharmacokinetic properties. Its fluorinated nature can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride

  • 7,7-Difluoro-3-oxa-8-azabicyclo[3.3.1]nonane hydrochloride

Uniqueness: 7,7-Difluoro-3-oxa-9-azabicyclo[331]nonane hydrochloride is unique due to its specific fluorination pattern and bicyclic structure, which can impart distinct chemical and physical properties compared to similar compounds

Properties

CAS No.

2231674-41-0

Molecular Formula

C7H12ClF2NO

Molecular Weight

199.62 g/mol

IUPAC Name

7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride

InChI

InChI=1S/C7H11F2NO.ClH/c8-7(9)1-5-3-11-4-6(2-7)10-5;/h5-6,10H,1-4H2;1H

InChI Key

XGDOMOSNUBHGOQ-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(N2)CC1(F)F.Cl

Purity

95

Origin of Product

United States

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